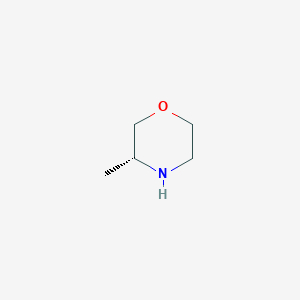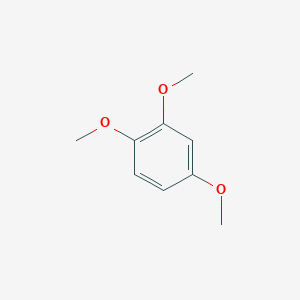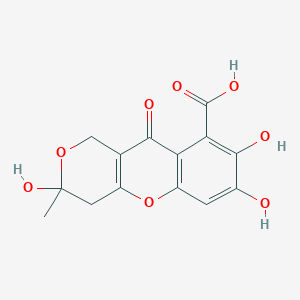
Fulvic acid
Overview
Description
Fulvic acid is a natural acidic organic polymer that can be extracted from humus found in soil, sediment, or aquatic environments. It is one of two classes of humic substances, the other being humic acid. This compound is known for its yellow color, which is derived from the Latin word “fulvus.” This compound is soluble in strong acid (pH = 1) and has the average chemical formula C135H182O95N5S2 . It is especially reactive with metals, forming strong complexes with iron, aluminum, and copper, leading to their increased solubility in natural waters .
Mechanism of Action
Target of Action
Fulvic acid (FA) is a key component of humus, the organic matter in soil . It primarily targets plant cells and soil microorganisms . In plants, it enhances nutrient uptake, leading to improved growth, yield, and overall health . In soil, it increases microbial activity, promoting a healthier soil ecosystem .
Mode of Action
FA interacts with its targets through various mechanisms. It has the ability to chelate and transport minerals, enhancing nutrient uptake by plants . It also helps in the breakdown of organic matter, increasing microbial activity in the soil . FA’s small molecular structure, which contains many acidic groups, primarily carboxyl groups and phenolic hydroxyl groups, allows it to interact effectively with its targets .
Biochemical Pathways
FA affects several biochemical pathways. It modulates phytohormone biosynthesis, nutrient uptake, and assimilation, as well as primary and secondary metabolism . It also enhances the ascorbate metabolism, improves the glutathione metabolism, and promotes the flavonoids biosynthesis, significantly improving the antioxidant defense of plants during stress .
Pharmacokinetics
The pharmacokinetics of FA involves its absorption, distribution, metabolism, and excretion (ADME). A study using tritium-labeled FA showed that it was found in all organs studied at different concentrations, indicating its wide distribution within the body . The same study also showed that FA could be excreted from the body, demonstrating its ability to undergo metabolism and excretion .
Result of Action
The action of FA results in several beneficial effects. It improves how our cells use nutrients such as antioxidants and electrolytes, making it a popular choice for slowing down aging, improving digestive health, and protecting brain function . It also enhances the release and availability of phosphorus in salt-affected soils . Moreover, it has been found to have antioxidant, neuro-protective, antimicrobial, and anti-inflammatory properties .
Action Environment
The action of FA is influenced by environmental factors. It is found in soil, rock, streams, lakes, and ocean water . Its effectiveness can be influenced by the composition of the soil, the presence of other nutrients, and environmental conditions such as temperature and humidity . In agriculture, FA is used as a soil conditioner and plant growth stimulant . Its ability to bind to toxins and heavy metals reduces their negative impact on the environment .
Biochemical Analysis
Biochemical Properties
Fulvic acid plays a significant role in biochemical reactions due to its ability to chelate minerals and enhance nutrient absorption. It interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. For instance, this compound has been shown to increase the activity of antioxidant enzymes such as catalase, ascorbate peroxidase, and superoxide dismutase . These interactions help in neutralizing free radicals and reducing oxidative stress in cells.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It enhances cellular energy production by improving the efficiency of cellular respiration and adenosine triphosphate synthesis . Additionally, this compound has been reported to improve nutrient absorption and utilization, which can lead to better cell function and overall health. It also exhibits antimicrobial and anti-inflammatory properties, contributing to improved cellular defense mechanisms .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to various biomolecules, including metals, enzymes, and proteins, forming stable complexes that enhance their bioavailability and activity . This compound can also modulate enzyme activity by acting as an inhibitor or activator, depending on the specific enzyme and context. Furthermore, it influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in antioxidant defense, metabolism, and immune response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable and can maintain its bioactivity for extended periods . Its stability can be influenced by factors such as pH, temperature, and exposure to light. Long-term studies have demonstrated that this compound can have sustained effects on cellular function, including enhanced antioxidant activity and improved nutrient absorption .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low to moderate doses, this compound has been shown to improve growth performance, nutrient utilization, and immune function in animals . At high doses, it may cause adverse effects such as gastrointestinal disturbances and toxicity . It is essential to determine the optimal dosage to maximize the benefits of this compound while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to antioxidant defense, nutrient absorption, and energy production. It interacts with enzymes such as glutathione peroxidase and superoxide dismutase, enhancing their activity and contributing to the detoxification of reactive oxygen species . Additionally, this compound can influence the biosynthesis of flavonoids and other secondary metabolites, which play crucial roles in plant and animal health .
Transport and Distribution
This compound is readily transported and distributed within cells and tissues due to its small molecular size and high solubility. It can cross cell membranes and reach various cellular compartments, where it exerts its biological effects . This compound interacts with transporters and binding proteins, facilitating its movement and accumulation in specific tissues. This property makes it an effective carrier for delivering nutrients and other bioactive compounds to target cells .
Subcellular Localization
Within cells, this compound can localize to different subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its localization is influenced by factors such as its chemical structure, the presence of targeting signals, and post-translational modifications. In the mitochondria, this compound can enhance energy production and reduce oxidative stress, while in the nucleus, it can modulate gene expression and support cellular defense mechanisms .
Preparation Methods
Fulvic acid can be prepared using various methods, including alkaline extraction and acid precipitation. The process typically involves the following steps:
Alkaline Extraction: Soil or peat is treated with a strong base, such as sodium hydroxide, to extract the alkaline-soluble materials.
Acid Precipitation: The alkaline extract solution is then acidified to precipitate the humic acids, leaving the this compound in solution.
Purification: The this compound solution is further purified using techniques such as dialysis, ultrafiltration, or adsorption onto resins.
Industrial production methods often involve large-scale extraction from peat, lignite, or other organic-rich materials. The extracted this compound is then concentrated and purified for various applications .
Chemical Reactions Analysis
Fulvic acid undergoes various chemical reactions, including:
Reduction: It can also undergo reduction reactions, although these are less common.
Complexation: This compound forms strong complexes with metal ions, enhancing their solubility and mobility in the environment.
Substitution: It can participate in substitution reactions, particularly with hydrophobic organic contaminants.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are various organic acids and metal complexes .
Scientific Research Applications
Fulvic acid has a wide range of scientific research applications:
Agriculture: It enhances plant growth and nutrient uptake, particularly under stress conditions such as low phosphorus availability
Medicine: This compound is being studied for its potential health benefits, including its antioxidant, anti-inflammatory, and immune-boosting properties
Environmental Science: It plays a crucial role in the biogeochemical cycling of nutrients and contaminants, influencing soil fertility and water quality.
Industrial Applications: This compound is used in the formulation of fertilizers, soil conditioners, and biostimulants to improve crop yield and quality.
Comparison with Similar Compounds
Fulvic acid is often compared with other humic substances, such as humic acid and humin:
Humic Acid: Unlike this compound, humic acid is only soluble in water at neutral to alkaline pH and has a higher molecular weight.
Humin: Humin is not soluble in water at any pH and has a more complex and heterogeneous structure.
This compound is unique due to its lower molecular weight, higher solubility across a wide pH range, and greater reactivity with metals and organic contaminants .
Properties
IUPAC Name |
3,7,8-trihydroxy-3-methyl-10-oxo-1,4-dihydropyrano[4,3-b]chromene-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O8/c1-14(20)3-8-5(4-21-14)11(16)9-7(22-8)2-6(15)12(17)10(9)13(18)19/h2,15,17,20H,3-4H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYKAQOGGFGCMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)C(=O)C3=C(O2)C=C(C(=C3C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861991 | |
| Record name | Fulvic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479-66-3 | |
| Record name | 4,10-Dihydro-3,7,8-trihydroxy-3-methyl-10-oxo-1H,3H-pyrano[4,3-b][1]benzopyran-9-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fulvic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fulvic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FULVIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XII14C5FXV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


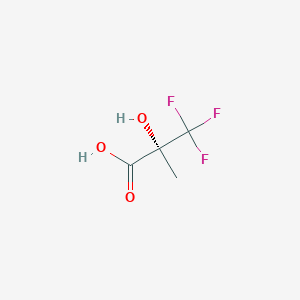
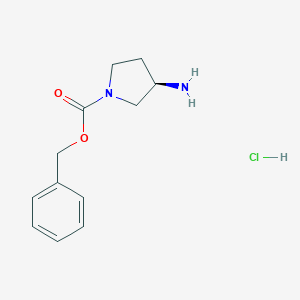
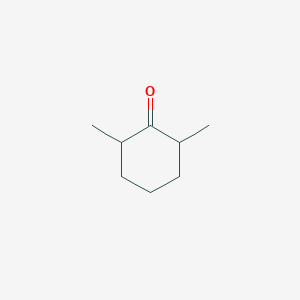
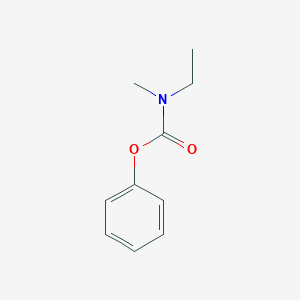
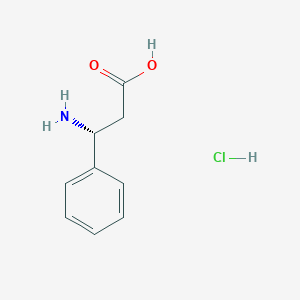
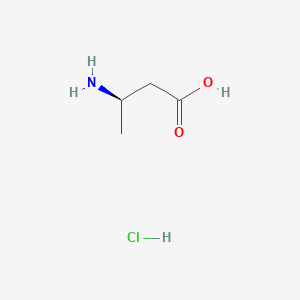
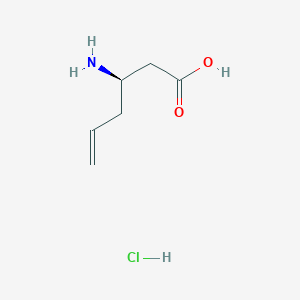
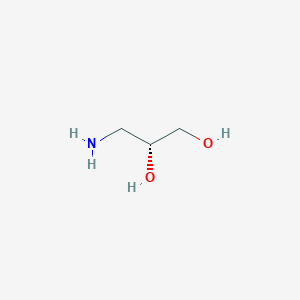
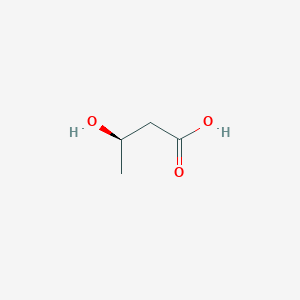
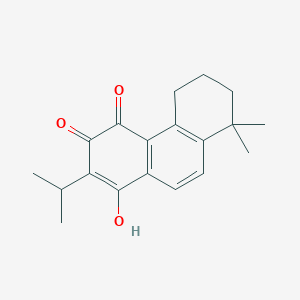

![4,4,5,5-Tetramethyl-2-(spiro[2.5]oct-5-en-6-yl)-1,3,2-dioxaborolane](/img/structure/B152329.png)
